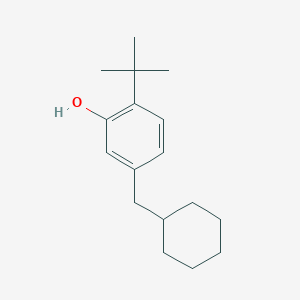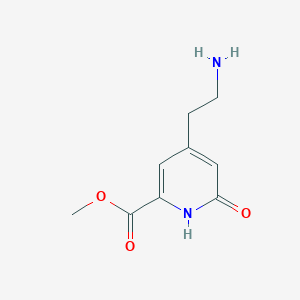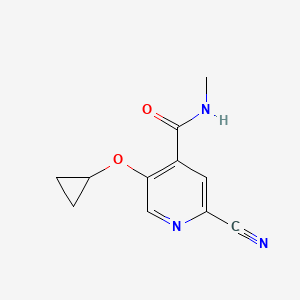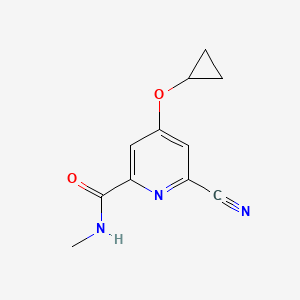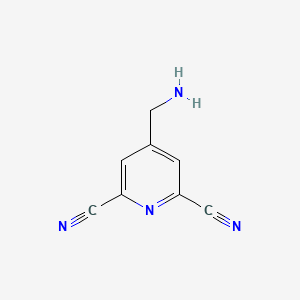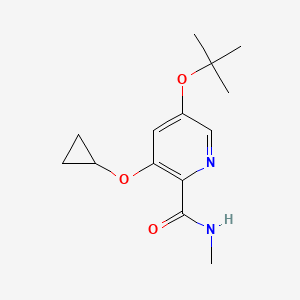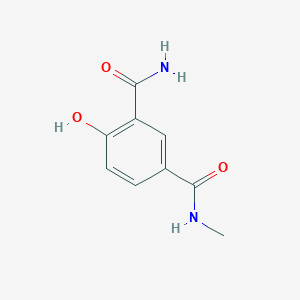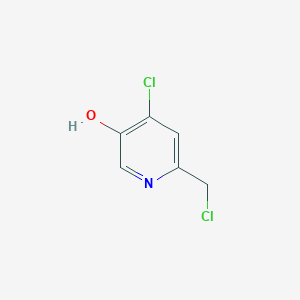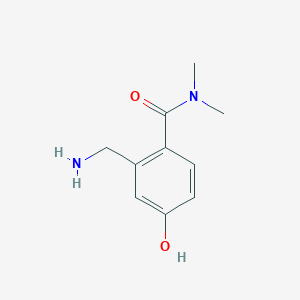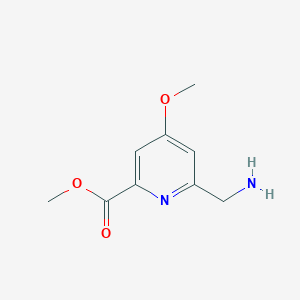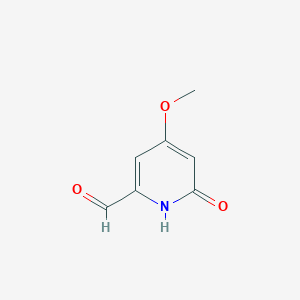
6-Hydroxy-4-methoxypyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring both hydroxyl and methoxy functional groups, as well as an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 6-hydroxy-4-methoxypyridine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: 6-Hydroxy-4-methoxypyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-methoxypyridine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl, methoxy, and aldehyde groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxy-2-methoxypyridine-6-carbaldehyde: Positional isomer with different reactivity and interaction profiles.
2-Hydroxy-6-methoxypyridine-4-carbaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and application .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-methoxy-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-5(4-9)8-7(10)3-6/h2-4H,1H3,(H,8,10) |
InChI-Schlüssel |
OSGVNXRIEFLKKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)NC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


